2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride
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Overview
Description
2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H5Cl2NO2S and a molecular weight of 250.1 g/mol . It is a derivative of benzenesulfonyl chloride, characterized by the presence of a chloro group at the second position, a cyanomethyl group at the fourth position, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride typically involves the chlorination of 4-(cyanomethyl)benzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: The cyanomethyl group can be oxidized to form carboxylic acid derivatives under specific conditions.
Reduction Reactions: The chloro group can be reduced to form the corresponding benzene derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as ammonia (NH3), primary or secondary amines, and alcohols are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation Reactions: Carboxylic acid derivatives.
Reduction Reactions: Benzene derivatives.
Scientific Research Applications
2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The chloro and cyanomethyl groups can participate in further chemical transformations, contributing to the compound’s versatility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-cyanobenzenesulfonyl chloride: Similar structure but lacks the cyanomethyl group.
4-Chloro-2-(cyanomethyl)benzenesulfonyl chloride: Similar structure but with different positioning of the chloro and cyanomethyl groups.
Uniqueness
2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride is unique due to the presence of both the chloro and cyanomethyl groups, which provide distinct reactivity patterns and synthetic utility. This combination of functional groups allows for diverse chemical transformations and applications in various fields of research and industry .
Properties
IUPAC Name |
2-chloro-4-(cyanomethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2S/c9-7-5-6(3-4-11)1-2-8(7)14(10,12)13/h1-2,5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQBCEZRDCNTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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